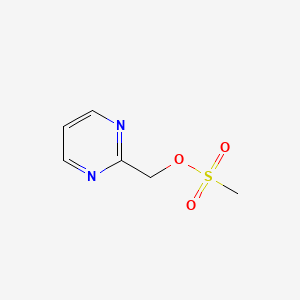
Plumbane, butyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of plumbane, butyltrimethyl- typically involves the reaction of lead(II) acetate with butylmagnesium bromide and trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Plumbane, butyltrimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: It can be reduced to form lead metal and other reduced lead species.
Substitution: Plumbane, butyltrimethyl- can undergo substitution reactions where the butyl or trimethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Plumbane, butyltrimethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of plumbane, butyltrimethyl- involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Plumbane, butyltrimethyl- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar structural features, plumbane, butyltrimethyl- is unique in its specific combination of butyl and trimethyl groups. This gives it distinct chemical properties and reactivity compared to its analogs.
Similar compounds include:
- Tetraethyllead (C₈H₂₀Pb)
- Tetramethyllead (C₄H₁₂Pb)
- Trimethyllead chloride (C₃H₉PbCl)
These compounds have been studied for their various applications and potential impacts on health and the environment.
Properties
CAS No. |
54964-75-9 |
|---|---|
Molecular Formula |
C7H18Pb |
Molecular Weight |
309 g/mol |
IUPAC Name |
butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H3; |
InChI Key |
KQRJXUNXWLDSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Pb](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



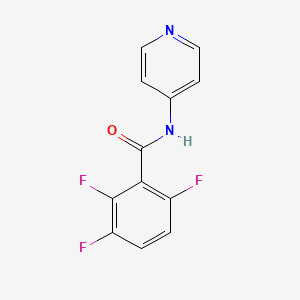
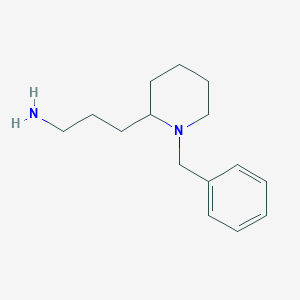

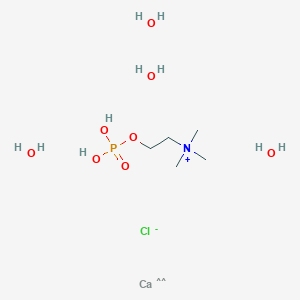
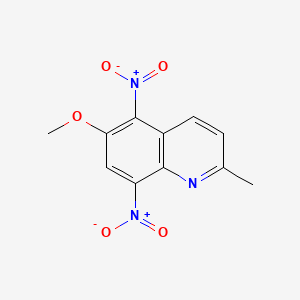

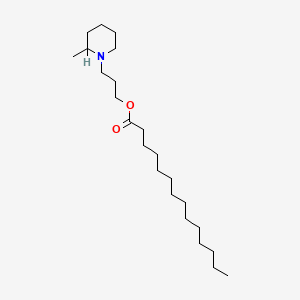
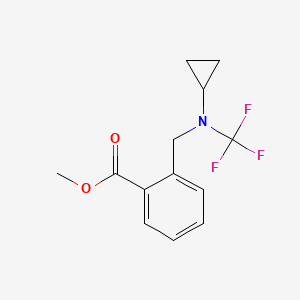
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)


![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
